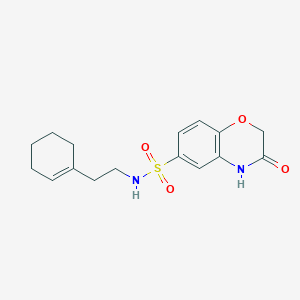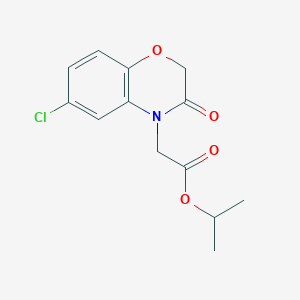![molecular formula C18H22ClN3O4S B4418744 2-{4-[(butylamino)sulfonyl]-2-chlorophenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4418744.png)
2-{4-[(butylamino)sulfonyl]-2-chlorophenoxy}-N-(pyridin-2-ylmethyl)acetamide
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including an acetamide group, a sulfonyl group, and a pyridine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic properties of its atoms. The presence of the pyridine ring, for example, could influence the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form an acid and an amine . The sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups .Mécanisme D'action
BAY 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). This leads to an increase in the levels of cGMP, which in turn causes relaxation of smooth muscle cells and dilation of blood vessels.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, BAY 41-2272 has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the proliferation of smooth muscle cells. It may also have anti-fibrotic effects, which could be useful in the treatment of diseases such as pulmonary fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 41-2272 is its specificity for sGC, which means that it has fewer off-target effects than other vasodilators. Additionally, it has a longer half-life than other sGC stimulators, which may make it more effective in the treatment of chronic diseases. However, like all drugs, it has some limitations. It may interact with other drugs, and its long-term safety has not been fully established.
Orientations Futures
There are a number of potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. It may also have applications in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, its anti-inflammatory and anti-fibrotic effects may make it useful in the treatment of other diseases, such as liver fibrosis and kidney disease.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have a vasodilatory effect, which can help to reduce blood pressure and improve blood flow. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects, which may be useful in the treatment of a variety of diseases.
Propriétés
IUPAC Name |
2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-2-3-10-22-27(24,25)15-7-8-17(16(19)11-15)26-13-18(23)21-12-14-6-4-5-9-20-14/h4-9,11,22H,2-3,10,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASIQWJINBZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-4-methyl-N-(2-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4418673.png)
![2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4418680.png)


![1-(1-azepanyl)-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B4418709.png)
![4-methoxy-3-[(propylamino)sulfonyl]benzoic acid](/img/structure/B4418722.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4418724.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4418727.png)
![3-[1-acetyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4418740.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4418747.png)
![[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4418754.png)

![N-[1-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4418768.png)
methanone](/img/structure/B4418770.png)